molecular formula C10H19N3O3S B4698411 N-cyclopropyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide

N-cyclopropyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide

Cat. No. B4698411
M. Wt: 261.34 g/mol
InChI Key: FLNBXQIANZNUDW-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide is a complex organic molecule that may be studied for its potential biological activities, given the interest in similar sulfonamide, piperazine, and acetamide derivatives. Research in this domain focuses on the synthesis of new compounds and evaluation of their chemical and physical properties, as well as their potential biological activities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with the formation of core structures followed by functionalization with different substituents. For example, derivatives of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide have been synthesized using a dynamic pH control in aqueous media, demonstrating a methodology that could be adapted for the synthesis of N-cyclopropyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide (Khalid et al., 2014).

Molecular Structure Analysis

The structure of similar compounds is characterized using techniques such as IR, EIMS, and ^(1)H-NMR spectral data. These techniques provide insights into the molecular framework and the positioning of functional groups within the compound, essential for understanding its chemical behavior and potential interactions (Khalid et al., 2014).

Chemical Reactions and Properties

Compounds with similar functional groups engage in a variety of chemical reactions, including substitutions and interactions with enzymes, indicating potential for diverse biological activities. For instance, synthesized compounds were evaluated for activity against enzymes like acetylcholinesterase and butyrylcholinesterase, showing promise for biochemical applications (Khalid et al., 2014).

properties

IUPAC Name

N-cyclopropyl-2-(4-methylsulfonylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3S/c1-17(15,16)13-6-4-12(5-7-13)8-10(14)11-9-2-3-9/h9H,2-8H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNBXQIANZNUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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